2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride
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Description
2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates various metabolic pathways, including glucose and lipid metabolism, and plays a crucial role in maintaining energy homeostasis. The activation of AMPK has been shown to have potential therapeutic benefits for various metabolic disorders, including type 2 diabetes, obesity, and cancer.
Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of “2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride”:
Application in Neuropharmacology
Scientific Field
Neuropharmacology
Summary of Application
This compound has been identified as a high-affinity non-imidazole histamine H3 receptor agonist with potential central nervous system (CNS) activity .
Methods of Application
Researchers conducted an in-house screening campaign which led to the discovery of this compound as a partial H3 receptor agonist. The design, synthesis, and structure-activity relationships of analogues were explored, using a cyclic adenosine monophosphate response element-luciferase reporter gene assay for in vitro evaluation .
Results
The key compound, referred to as VUF16839, combined nanomolar on-target activity with weak activity on cytochrome P450 enzymes and good metabolic stability. In vivo evaluation in a social recognition test in mice revealed an amnesic effect at 5 mg/kg intraperitoneally .
Application in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Summary of Application
The compound’s derivatives are explored for their role as agonists in histamine H3 receptor activity, which is significant for various CNS disorders .
Methods of Application
The synthesis involved the use of carbamate intermediates, followed by a reaction with aqueous HCl and further processing with DCM/MeOH. The focus was on the alkyl substitution pattern on the basic amine for varying potencies .
Results
The study yielded several non-imidazole full agonists with varying potencies, indicating the potential for developing new therapeutic agents targeting the H3 receptor .
Application in Green Chemistry
Scientific Field
Green Chemistry
Summary of Application
An iodine-catalyzed synthesis method for 3-pyrrole-substituted 2-azetidinones, which are structurally related to the compound , has been developed .
Methods of Application
The synthesis was performed under microwave irradiation using catalytic amounts of molecular iodine. This method is noted for its rapidity and high yields, contributing to the principles of green chemistry .
Results
The process resulted in a variety of 3-pyrrole-substituted 2-azetidinones with different substituents, without deprotection/rearrangement even with acid-sensitive group-containing substrates .
Application in Antibacterial Research
Scientific Field
Antibacterial Research
Summary of Application
The azetidine ring, which is part of the compound’s structure, is a crucial feature in β-lactam antibiotics used to treat bacterial infections .
Methods of Application
Synthetic routes for new heterocyclic amino acid derivatives containing azetidine rings were developed, starting from N-Boc-azetidin-3-one and proceeding through various catalyzed reactions .
Results
The synthesis led to new compounds that could potentially be used as antibacterial agents, expanding the range of β-lactam antibiotics .
Application in Organic Synthesis
Scientific Field
Organic Synthesis
Summary of Application
The compound serves as a building block in the synthesis of complex molecules with potential pharmacological activities .
Methods of Application
The compound is used in various synthetic pathways, including condensation reactions, to create larger, more complex structures .
Results
The use of this compound in organic synthesis has enabled the creation of diverse molecules, which can be further tested for their biological activities .
Application in Drug Discovery
Scientific Field
Drug Discovery
Summary of Application
The compound’s structure is being investigated for its potential use in the discovery of new drugs, particularly for CNS-related conditions .
Methods of Application
The compound is utilized in high-throughput screening assays to identify new drug candidates that interact with CNS receptors .
Results
This approach has led to the identification of several promising candidates for further development in the treatment of CNS disorders .
Application in CNS Drug Development
Scientific Field
Pharmacology
Summary of Application
This compound is being investigated for its potential as a central nervous system (CNS) drug, particularly as a non-imidazole histamine H3 receptor agonist .
Methods of Application
The research involves synthesizing a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines and testing their affinity and efficacy at the H3 receptor, using in vitro assays and in vivo animal models .
Results
The studies have shown that certain derivatives exhibit high affinity and selectivity for the H3 receptor, indicating their potential for further development into CNS-active drugs .
Application in Synthesis of Heterocyclic Compounds
Scientific Field
Organic Chemistry
Summary of Application
The azetidine moiety of the compound is utilized in the synthesis of various heterocyclic compounds, which are important in drug discovery and development .
Methods of Application
The compound can be used as a starting material or intermediate in multistep synthetic routes to construct complex heterocyclic structures .
Results
The application of this compound in synthetic chemistry has led to the creation of numerous novel heterocyclic compounds with potential pharmacological properties .
Application in Histamine Receptor Research
Scientific Field
Biochemistry
Summary of Application
The compound’s role as a histamine H3 receptor agonist makes it valuable for studying histamine receptor functions and their implications in various diseases .
Methods of Application
Researchers use the compound to probe the H3 receptor’s signaling pathways and to understand its role in neurochemical processes .
Results
This research has provided insights into the H3 receptor’s involvement in sleep-wake regulation, appetite control, and cognitive functions .
These applications demonstrate the compound’s versatility in scientific research, particularly in the fields of pharmacology, organic chemistry, and biochemistry. The compound’s ability to interact with the histamine H3 receptor opens up possibilities for new therapeutic approaches to CNS disorders. Additionally, its use in the synthesis of heterocyclic compounds highlights its importance in the development of new drugs and chemical entities. The ongoing research in these areas is crucial for advancing our understanding of molecular interactions and their potential applications in medicine.
Application in Computational Drug Design
Scientific Field
Computational Chemistry
Summary of Application
The compound’s structural data is used in computational models to predict binding affinities with various receptors, aiding in the design of new drugs .
Methods of Application
Molecular docking studies are performed using the compound’s structure to simulate interactions with target proteins. The compound’s conformational flexibility and electronic properties are analyzed to optimize binding predictions .
Results
The computational studies provide insights into the potential efficacy of the compound and its derivatives as therapeutic agents, guiding further experimental validation .
Application in Proteomics
Scientific Field
Proteomics
Summary of Application
The compound is used as a probe to study protein interactions and modifications, particularly in the context of histamine receptor-related pathways .
Methods of Application
Proteomic techniques such as mass spectrometry are employed to identify proteins that interact with the compound, revealing insights into cellular signaling mechanisms .
Results
The proteomic analysis has led to the identification of novel protein targets and post-translational modifications influenced by the compound, expanding the understanding of histamine receptor functions .
Application in Pharmacokinetics
Scientific Field
Pharmacokinetics
Summary of Application
The compound’s pharmacokinetic properties are studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles .
Methods of Application
In vivo and in vitro studies are conducted to assess the compound’s bioavailability, half-life, and metabolic pathways. Techniques like liquid chromatography-mass spectrometry (LC-MS) are used for analysis .
Results
The studies provide valuable data on the compound’s pharmacokinetic behavior, which is crucial for its potential development into a therapeutic drug .
properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.2ClH/c1-5-2-7(13)11-8(10-5)12-3-6(9)4-12;;/h2,6H,3-4,9H2,1H3,(H,10,11,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRWIRSCNDWCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.